N-{4-[(3-Propoxybenzyl)amino]phenyl}
Description
Properties
Molecular Formula |
C18H22N2O2 |
|---|---|
Molecular Weight |
298.386 |
IUPAC Name |
N-[4-[(3-propoxyphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-3-11-22-18-6-4-5-15(12-18)13-19-16-7-9-17(10-8-16)20-14(2)21/h4-10,12,19H,3,11,13H2,1-2H3,(H,20,21) |
InChI Key |
ROBZMGCNUUCXNJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Alkoxy-Benzylamine Derivatives
Key Compounds :
- N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine (CAS 1040693-67-1): Features a cyclohexylethoxy group instead of propoxy, increasing steric bulk and lipophilicity .
- N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine (CAS 1040690-88-7): Substitutes propoxy with a longer pentyloxy chain, enhancing hydrophobic interactions .
Structural Impact :
- Chain Length : Propoxy (C3) vs. pentyloxy (C5) or butoxy (C4) affects logP values and membrane permeability.
- Electron Effects: Methoxy groups (-OCH₃) are stronger electron donors than propoxy, influencing aromatic ring reactivity .
Functional Group Comparisons
Schiff Base Analogues :
- 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol: Contains an imine (-C=N-) linkage instead of an amine (-NH-), enabling metal coordination but reducing stability under acidic conditions .
Sulfonamide Derivatives :
Heterocyclic Analogues :
- 4-Amino-5-((2-methoxyphenyl)amino)-6-(4-substituted)phenylpyrimidin-2(1H)-one: Pyrimidine ring introduces planar rigidity, contrasting with the flexible benzylamine backbone .
Conformational and Crystallographic Analysis
Dihedral Angles and Molecular Packing
- The Schiff base derivative exhibits a V-shaped conformation with π-π stacking between aromatic rings .
- Sulfonamide analogues form 2D networks via C-H···O bonds, influencing crystal stability .
Stability and Reactivity Considerations
- Amine vs. Imine : The target compound’s amine group offers superior stability in physiological pH compared to Schiff bases, which hydrolyze readily .
- Alkoxy Chain Stability : Propoxy groups are less prone to oxidation than longer chains (e.g., pentyloxy), making them preferable in oxidative environments .
Preparation Methods
Reaction Mechanism and Conditions
-
Condensation :
4-Nitroaniline reacts with 3-propoxybenzaldehyde in a polar aprotic solvent (e.g., DMF or THF) under acidic catalysis (e.g., acetic acid) to form an imine intermediate. -
Reduction :
Sodium cyanoborohydride (NaBHCN) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine. -
Nitro Reduction :
Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding the final product.
Key Parameters
-
Solvent : DMF or THF enhances solubility of aromatic intermediates.
-
Yield : ~65–75% overall yield, with purity >90% confirmed by HPLC.
Nucleophilic Substitution with 3-Propoxybenzyl Halides
This method leverages the reactivity of 3-propoxybenzyl chloride or bromide with 4-aminophenylamine under basic conditions.
Synthetic Pathway
Optimization Insights
-
Base Selection : KCO minimizes side reactions compared to stronger bases like NaH.
-
Temperature : Reactions at 70°C achieve >80% conversion within 6 hours.
-
Byproducts : Minor formation of bis-alkylated species (<5%), mitigated by stoichiometric control.
Catalytic Hydrogenation of Nitro Precursors
A two-step sequence starting from N-{4-[(3-propoxybenzyl)amino]nitrobenzene, followed by hydrogenation.
Procedure
Performance Metrics
Comparative Analysis of Methods
Q & A
Basic: What synthetic strategies are recommended for N-{4-[(3-Propoxybenzyl)amino]phenyl} to ensure functional group compatibility?
Answer:
The synthesis of N-{4-[(3-Propoxybenzyl)amino]phenyl} requires careful selection of coupling agents and protective groups. A two-step approach is often employed:
Amine Protection : Use O-benzyl hydroxylamine hydrochloride to protect the amine group, as described in analogous syntheses involving nitrobenzoyl intermediates .
Nucleophilic Substitution : React the protected amine with 3-propoxybenzyl chloride under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in dichloromethane (DCM) to form the benzylamino linkage .
Critical Considerations :
- Monitor reaction progress via TLC or HPLC to prevent over-alkylation.
- Hazard analysis is mandatory for reagents like benzyl halides due to mutagenicity risks .
Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?
Answer:
Quantum chemical calculations and reaction path search methods (e.g., density functional theory) can predict transition states and intermediate stability. For example:
- Reaction Design : ICReDD’s approach integrates computational screening to identify viable intermediates, reducing trial-and-error experimentation .
- Parameter Optimization : Machine learning algorithms analyze experimental variables (e.g., solvent polarity, temperature) to prioritize high-yield conditions .
Case Study :
A hybrid computational-experimental loop reduced optimization time for similar benzamide derivatives by 40% compared to traditional methods .
Basic: Which analytical techniques are essential for characterizing N-{4-[(3-Propoxybenzyl)amino]phenyl}?
Answer:
| Technique | Purpose | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry of substitutions | |
| HPLC-MS | Assess purity (>95%) and molecular weight | |
| FT-IR | Verify functional groups (e.g., C=O, NH) | |
| Note : For nitro or acylated intermediates, monitor byproducts using GC-MS . |
Advanced: How to resolve contradictions between theoretical and experimental spectroscopic data?
Answer:
Discrepancies often arise from solvation effects or conformational flexibility. Methodological steps include:
Solvent Correction : Re-run DFT calculations with explicit solvent models (e.g., PCM for DCM) .
Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the benzylamino group .
Factorial Design : Systematically test variables (e.g., pH, temperature) to isolate confounding factors .
Example : A 2³ factorial design resolved conflicting melting points in a nitrobenzamide derivative by identifying humidity as a critical variable .
Advanced: What safety protocols mitigate mutagenic risks during synthesis?
Answer:
- Ames Testing : Pre-screen intermediates for mutagenicity, as demonstrated for anomeric amide derivatives .
- Ventilation : Use fume hoods for handling volatile reagents (e.g., p-trifluoromethyl benzoyl chloride) .
- PPE : Wear nitrile gloves and goggles, as sodium pivalate can cause severe skin irritation .
Basic: How to scale up synthesis without compromising yield or purity?
Answer:
- Batch Reactors : Maintain stoichiometric ratios (e.g., 1:1.05 amine:benzyl chloride) to minimize side products .
- Purification : Use column chromatography with silica gel (hexane/EtOH gradient) or recrystallization in acetonitrile .
Scalability Note : Pilot studies on similar compounds achieved 85% yield at 500 mmol scale using controlled dropwise addition .
Advanced: Can AI-driven platforms automate reaction optimization for this compound?
Answer:
Yes. Platforms like COMSOL Multiphysics integrate AI for:
- Real-Time Adjustments : Machine learning models predict optimal reagent concentrations during continuous flow synthesis .
- Failure Analysis : Neural networks identify failed reactions by correlating spectral data with impurity profiles .
Outcome : AI reduced optimization cycles for a related thiazolylbenzamide by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

